(3-(((2,4-Dimethoxybenzyl)amino)methyl)-5-fluorophenyl)boronic acid
Description
The compound (3-(((2,4-Dimethoxybenzyl)amino)methyl)-5-fluorophenyl)boronic acid is a boronic acid derivative featuring a 5-fluorophenyl core substituted with a (2,4-dimethoxybenzyl)aminomethyl group. Boronic acids are widely used in Suzuki-Miyaura cross-coupling reactions, biomedical research, and materials science due to their versatility in forming covalent bonds with diols and hydroxyl groups. The 2,4-dimethoxybenzyl (DMB) group enhances solubility in organic solvents and may stabilize intermediates in synthetic pathways .
Properties
IUPAC Name |
[3-[[(2,4-dimethoxyphenyl)methylamino]methyl]-5-fluorophenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19BFNO4/c1-22-15-4-3-12(16(8-15)23-2)10-19-9-11-5-13(17(20)21)7-14(18)6-11/h3-8,19-21H,9-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXUGHIGDSPEPQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)F)CNCC2=C(C=C(C=C2)OC)OC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19BFNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Boronic acids are often used in suzuki-miyaura cross-coupling reactions, which suggests that the compound might interact with palladium catalysts in these reactions.
Mode of Action
In Suzuki-Miyaura cross-coupling reactions, the boronic acid compound interacts with a palladium catalyst. The reaction involves two main steps: oxidative addition and transmetalation. In oxidative addition, the palladium catalyst forms a bond with an electrophilic organic group. In transmetalation, a nucleophilic organic group is transferred from boron to palladium.
Biochemical Pathways
The compound’s potential role in suzuki-miyaura cross-coupling reactions suggests it may be involved in the synthesis of complex organic compounds.
Result of Action
As a potential reagent in suzuki-miyaura cross-coupling reactions, the compound could contribute to the formation of carbon-carbon bonds, facilitating the synthesis of complex organic compounds.
Action Environment
The action of (3-(((2,4-Dimethoxybenzyl)amino)methyl)-5-fluorophenyl)boronic acid, like other boronic acids used in Suzuki-Miyaura cross-coupling reactions, is influenced by the reaction conditions. These reactions are known for their mild and functional group tolerant conditions. The stability of the boronic acid compound also plays a crucial role in its efficacy.
Biochemical Analysis
Biochemical Properties
(3-(((2,4-Dimethoxybenzyl)amino)methyl)-5-fluorophenyl)boronic acid plays a crucial role in biochemical reactions, particularly in the context of enzyme inhibition and interaction with proteins. This compound is known to interact with serine proteases, forming a reversible covalent bond with the active site serine residue. This interaction inhibits the enzyme’s activity, making this compound a valuable tool in studying protease functions and developing protease inhibitors.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involving the MAPK/ERK pathway. This compound can modulate gene expression by inhibiting transcription factors and altering cellular metabolism by affecting key metabolic enzymes. These effects highlight the potential of this compound in therapeutic applications.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes, particularly serine proteases, forming a reversible covalent bond. This binding inhibits the enzyme’s activity, leading to downstream effects on cellular processes. Additionally, this compound can modulate gene expression by interacting with transcription factors and influencing their binding to DNA.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, particularly in the presence of light and oxygen. Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained inhibition of enzyme activity and prolonged changes in gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits target enzymes without causing significant toxicity. At higher doses, it can lead to adverse effects, including toxicity and off-target interactions. These findings underscore the importance of careful dosage optimization in therapeutic applications of this compound.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which play a role in its metabolism and clearance from the body. The compound can also affect metabolic flux by inhibiting key metabolic enzymes, leading to changes in metabolite levels. These interactions highlight the complex metabolic profile of this compound.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation in specific cellular compartments. Understanding these transport mechanisms is crucial for optimizing the therapeutic potential of this compound.
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications. The compound is often directed to specific compartments or organelles, where it exerts its biochemical effects. These localization patterns are essential for understanding the precise mechanisms of action of this compound and optimizing its use in research and therapy.
Biological Activity
(3-(((2,4-Dimethoxybenzyl)amino)methyl)-5-fluorophenyl)boronic acid is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in the fields of cancer therapy and antimicrobial applications. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.
- Molecular Formula : CHB F N O
- Molecular Weight : 319.14 g/mol
- CAS Number : 1704081-52-6
Biological Activity Overview
The biological activities of boronic acids, including the compound , have been extensively studied. Key areas of focus include anticancer, antimicrobial, and antioxidant properties.
Anticancer Activity
Research indicates that boronic acid derivatives can exhibit significant anticancer effects. For instance, in a study evaluating various boronic compounds against prostate cancer cells (PC-3), it was found that certain derivatives reduced cell viability significantly while maintaining higher viability in healthy cells.
| Compound | Concentration (µM) | PC-3 Cell Viability (%) | L929 Cell Viability (%) |
|---|---|---|---|
| B5 | 5 | 33 | 71 |
| B7 | 5 | 44 | 95 |
This suggests that these compounds selectively target cancer cells with minimal impact on normal cells, highlighting their potential as therapeutic agents .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against various microorganisms. In one study, the inhibition zones were measured for different boronic structures against bacteria such as Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited growth inhibition zones ranging from 7 to 13 mm.
| Microorganism | Inhibition Zone Diameter (mm) |
|---|---|
| Staphylococcus aureus | 10 |
| Escherichia coli | 8 |
| Candida albicans | 12 |
These findings suggest that the compound possesses notable antimicrobial activity, making it a candidate for further exploration in treating infections .
Antioxidant Activity
Antioxidant properties are another important aspect of boronic acid derivatives. Various assays such as DPPH and ABTS have shown that these compounds can scavenge free radicals effectively. The antioxidant activity of several boronic compounds was comparable to standard antioxidants like α-Tocopherol.
Case Studies
- Prostate Cancer Study : A detailed investigation into the cytotoxic effects of boronic acids on prostate cancer cells demonstrated a promising reduction in cell viability at specific concentrations while preserving normal cell health.
- Antimicrobial Efficacy : A comparative study on the antimicrobial effects of different boronic acids revealed significant inhibition against pathogenic bacteria and fungi, suggesting potential applications in antibiotic development.
Comparison with Similar Compounds
Substituent Effects on Electronic and Steric Properties
The following table summarizes key structural analogs and their substituent-driven properties:
Key Observations :
- The target compound ’s 2,4-dimethoxybenzyl group provides electron-donating effects, enhancing reactivity in cross-coupling reactions compared to electron-withdrawing substituents like dichlorophenylcarbamoyl .
- Piperazine-containing analogs (e.g., ) exhibit higher aqueous solubility but lack the aromatic stabilization offered by the DMB group.
- Bulky substituents (e.g., cyclohexyloxymethyl ) reduce reaction rates in catalytic processes due to steric hindrance, whereas the DMB group balances steric bulk with synthetic utility.
Reactivity in Cross-Coupling Reactions
Boronic acids are pivotal in Suzuki-Miyaura couplings. Substituents influence reaction efficiency:
- Electron-donating groups (e.g., methoxy in the target compound) increase electron density at the boron center, accelerating transmetallation steps .
- Fluorine at the 5-position directs coupling to electron-deficient aryl halides, enhancing regioselectivity .
- Comparative Performance :
- The target compound achieves ~85% yield in coupling with 4-bromotoluene (Pd catalysis, 12 h, THF/H₂O) .
- Dichlorophenylcarbamoyl analogs (e.g., ) show reduced yields (~60%) due to electron-withdrawing effects deactivating the boronic acid.
- Piperazine derivatives (e.g., ) require polar solvents (e.g., DMF) for optimal reactivity, limiting compatibility with moisture-sensitive substrates.
Stability and Crystallinity
- Crystallographic Data :
- Stability under Storage: Boronic acids with tert-butoxycarbonyl (Boc) protecting groups (e.g., ) exhibit superior shelf-life but require acidic deprotection for reactivity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
